molecular formula C11H14N4O7 B14727409 Piperidine, monopicrate CAS No. 6264-87-5

Piperidine, monopicrate

Cat. No.: B14727409
CAS No.: 6264-87-5
M. Wt: 314.25 g/mol
InChI Key: FWKSXMLAUFVOEY-UHFFFAOYSA-N
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Description

Historical Context of Piperidine (B6355638) Salt Chemistry

The history of piperidine salt chemistry is intrinsically linked to the isolation and characterization of piperidine itself. Piperidine was first isolated in the 1850s, and its structure was a topic of considerable scientific debate for several decades. researchgate.net In the late 19th and early 20th centuries, the formation of crystalline derivatives was a primary method for the identification and purification of organic compounds. Picric acid, known since the 18th century, was widely employed for this purpose. nih.govyoutube.com Its reaction with organic bases, such as amines, typically yields brightly colored, stable crystalline salts with sharp melting points, making them ideal for characterization. researchgate.netresearchgate.net The formation of piperidine monopicrate would have been a standard procedure for confirming the basic nature of piperidine and for its identification.

Significance of Piperidine as a Prototypical Nitrogen Heterocycle in Chemical Research

Piperidine is a six-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. epa.govniscpr.res.in Its simple, saturated ring system makes it a fundamental building block in organic synthesis. niscpr.res.in Piperidine and its derivatives are used as catalysts, reagents, and solvents in a multitude of chemical reactions. researchgate.netiucr.org The well-defined chair conformation of the piperidine ring also makes it a valuable model system for stereochemical and conformational analysis. researchgate.net The nitrogen atom's basicity and nucleophilicity are central to its chemical reactivity, and the study of its salts, like the monopicrate, provides a quantitative measure of this basic character.

Rationales for Investigating Organic Amine Picrate (B76445) Salts in Chemical Science

The investigation of organic amine picrate salts is driven by several key scientific interests. Firstly, the formation of a picrate salt is a classic example of an acid-base reaction, where a proton is transferred from the phenolic hydroxyl group of picric acid to the basic nitrogen of the amine. iucr.org The study of the resulting crystal structure provides direct evidence of this proton transfer and allows for detailed analysis of the hydrogen-bonding interactions that stabilize the salt. iucr.org

Secondly, picrate salts are often highly crystalline, which makes them amenable to single-crystal X-ray diffraction analysis. This technique provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of the ions in the crystal lattice. iucr.org This data is invaluable for understanding the non-covalent interactions, such as hydrogen bonding and π-π stacking, that dictate the solid-state structure of organic molecules. iucr.org

Finally, picric acid and its salts have a historical and ongoing association with energetic materials. researchgate.net While piperidine monopicrate itself is not primarily studied for this purpose, the investigation of amine picrates contributes to the broader understanding of the stability and decomposition of energetic compounds.

Detailed Research Findings on Piperidine Monopicrate

The synthesis of piperidine monopicrate is a straightforward acid-base reaction. It is typically prepared by mixing equimolar amounts of piperidine and picric acid in a suitable solvent, such as ethanol (B145695). Slow evaporation of the solvent yields transparent, yellow, prism-shaped single crystals of piperidinium (B107235) picrate. iucr.org

The crystal structure of piperidine monopicrate has been determined by single-crystal X-ray diffraction. iucr.org The analysis confirms the formation of a salt, with the proton from the phenolic hydroxyl group of picric acid being transferred to the nitrogen atom of the piperidine ring, forming a piperidinium cation and a picrate anion. iucr.org

The piperidinium cation adopts its most stable chair conformation. iucr.org The crystal structure is stabilized by a network of hydrogen bonds. The protonated nitrogen atom of the piperidinium cation participates in one linear and two bifurcated hydrogen bonds with the oxygen atoms of two adjacent picrate anions. iucr.org These interactions, along with π-π stacking interactions between the aromatic rings of the picrate anions, create a stable, three-dimensional crystal lattice. iucr.org

Below are data tables summarizing the key properties of piperidine and piperidinium picrate.

Physicochemical Properties of Piperidine

PropertyValue
Molecular FormulaC₅H₁₁N
Molar Mass85.15 g/mol
AppearanceColorless liquid
Melting Point-9 °C
Boiling Point106 °C
pKₐ of conjugate acid11.12

Crystallographic Data for Piperidinium Picrate

ParameterValue
Molecular FormulaC₅H₁₂N⁺ · C₆H₂N₃O₇⁻
Formula Mass314.27
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.236(2)
b (Å)8.895(2)
c (Å)13.567(3)
β (°)99.78(3)
Volume (ų)1335.6(5)
Z4
Calculated Density (g/cm³)1.563
Crystal ColorYellow
Data obtained from Saminathan et al. (2005). iucr.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6264-87-5

Molecular Formula

C11H14N4O7

Molecular Weight

314.25 g/mol

IUPAC Name

piperidine;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.C5H11N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-4-6-5-3-1/h1-2,10H;6H,1-5H2

InChI Key

FWKSXMLAUFVOEY-UHFFFAOYSA-N

Canonical SMILES

C1CCNCC1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Piperidine Monopicrate

Direct Acid-Base Neutralization Approaches for Piperidine (B6355638) Monopicrate Formation

The most fundamental and widely utilized method for the preparation of piperidine monopicrate is the direct acid-base neutralization reaction between piperidine and picric acid. This reaction is an exothermic process that results in the formation of the stable salt, piperidine monopicrate.

The reaction can be represented by the following scheme:

Generated code

In a typical laboratory-scale synthesis, a solution of piperidine is reacted with a stoichiometric amount of a solution of picric acid. The choice of solvent is crucial and is often a lower alcohol, such as ethanol (B145695) or methanol (B129727), in which both reactants are soluble. The piperidine monopicrate salt, being less soluble in the reaction medium, precipitates out upon formation or upon cooling of the reaction mixture. The resulting crystalline solid can then be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials or impurities, and subsequently dried. The purity of the product can be assessed by its melting point and spectroscopic techniques.

Novel Synthetic Pathways to Piperidine Monopicrate

While direct neutralization is the conventional route, research into novel synthetic pathways for piperidine monopicrate specifically is not extensively documented in publicly available literature. However, advancements in synthetic organic chemistry offer potential avenues for exploration. These could include mechanochemical synthesis, flow chemistry, or the use of ionic liquids as reaction media, which have been applied to the synthesis of other organic salts.

The choice of solvent system is a critical parameter in the synthesis of piperidine monopicrate as it can significantly influence the reaction rate, yield, and the crystalline nature of the product. While polar protic solvents like ethanol and methanol are commonly used, the exploration of other solvent systems could offer advantages.

A systematic study of different solvents would be necessary to determine the optimal conditions for the synthesis of piperidine monopicrate. The solubility of both piperidine and picric acid in the chosen solvent, as well as the solubility of the resulting piperidine monopicrate salt, are key factors to consider. An ideal solvent would allow for the dissolution of the reactants while promoting the precipitation of the product, thereby facilitating its isolation.

The following interactive table illustrates hypothetical research findings on the effect of different solvent systems on the yield and crystal quality of piperidine monopicrate.

Solvent SystemReactant Concentration (M)Reaction Temperature (°C)Yield (%)Crystal Quality
Ethanol0.12592Well-defined needles
Methanol0.12590Small prisms
Isopropanol0.12585Fine powder
Acetonitrile (B52724)0.12578Amorphous solid
Water0.12588Large plates
Toluene0.12555Oily precipitate

The yield and purity of piperidine monopicrate are directly influenced by various reaction conditions, including temperature, reaction time, and the stoichiometry of the reactants. Optimizing these parameters is essential for an efficient and clean synthesis.

Temperature: The formation of piperidine monopicrate is an exothermic reaction. While the reaction can proceed at room temperature, controlling the temperature can be important. Lower temperatures may slow down the reaction but can lead to the formation of larger, more well-defined crystals, which can improve the purity of the isolated product. Conversely, higher temperatures can accelerate the reaction but may also lead to the formation of impurities or smaller, less pure crystals.

Reaction Time: The reaction time required for the complete formation of the salt depends on the reaction temperature and the concentration of the reactants. Monitoring the reaction progress, for instance by observing the cessation of precipitation, can help in determining the optimal reaction time.

Stoichiometry: The use of a precise 1:1 molar ratio of piperidine to picric acid is crucial for obtaining a high yield of pure piperidine monopicrate. An excess of either reactant will remain in the final product as an impurity, necessitating further purification steps.

The following interactive table presents hypothetical data on how different reaction conditions could affect the yield and purity of piperidine monopicrate.

Temperature (°C)Reaction Time (h)Piperidine:Picric Acid RatioYield (%)Purity (%)
1041:18999.5
2521:19299.0
5011:19597.5
2521.1:19195.0 (impure with piperidine)
2521:1.19094.5 (impure with picric acid)

Note: This data is hypothetical and intended to illustrate the general effects of reaction conditions on the synthesis of organic salts.

Green Chemistry Principles in Piperidine Monopicrate Synthesis

The application of green chemistry principles to the synthesis of piperidine monopicrate focuses on making the process more environmentally benign and sustainable. For a simple acid-base neutralization, several key principles can be considered.

Atom Economy: The direct neutralization of piperidine with picric acid has a theoretical atom economy of 100%, as all the atoms of the reactants are incorporated into the final product. This is a significant advantage from a green chemistry perspective.

Use of Safer Solvents: While traditional syntheses may use volatile organic solvents like methanol or ethanol, exploring greener alternatives is a key aspect of green chemistry. Water, if the solubility of the reactants allows, would be an ideal green solvent. Alternatively, the use of solvent-free conditions, such as mechanochemical grinding of the solid reactants, could be investigated. This would eliminate the need for solvents altogether, reducing waste and environmental impact.

Energy Efficiency: The synthesis of piperidine monopicrate is typically conducted at or near room temperature, making it an energy-efficient process. Exploring ambient temperature synthesis would further align with green chemistry principles by minimizing energy consumption.

Waste Prevention: The high yield and purity often achievable in the direct neutralization reaction minimize the formation of byproducts and waste. Careful control of stoichiometry can further reduce the need for extensive purification steps, thereby preventing the generation of waste from purification processes. The development of synthetic methods that generate minimal waste is a core tenet of green chemistry. ajchem-a.comnih.govresearchgate.net

Mechanistic Investigations of Piperidine Monopicrate Formation

Reaction Pathway Elucidation for Piperidine (B6355638) Monopicrate Generation

The reaction between piperidine and picric acid proceeds primarily through a proton-transfer pathway, which is characteristic of a strong acid-base reaction. Piperidine, a secondary amine, acts as a Brønsted-Lowry base due to the lone pair of electrons on the nitrogen atom, while picric acid (2,4,6-trinitrophenol) is a strong Brønsted-Lowry acid, owing to the electron-withdrawing effects of the three nitro groups on the phenol (B47542) ring.

The elucidated reaction pathway involves the following key steps:

Formation of a Charge-Transfer Complex: Initially, the electron-rich piperidine (donor) and the electron-deficient picric acid (acceptor) are believed to form a charge-transfer (CT) complex. In this complex, there is a partial transfer of electron density from the nitrogen atom of piperidine to the aromatic ring of picric acid. This interaction is evidenced by the appearance of a new, often colored, absorption band in the UV-Vis spectrum upon mixing the reactants. Spectroscopic studies on similar amine-picric acid systems have confirmed the formation of such CT complexes. researchgate.net

Proton Transfer: Following the formation of the charge-transfer complex, a proton is transferred from the hydroxyl group of picric acid to the nitrogen atom of piperidine. This is the main event leading to the formation of the salt. The significant acidity of picric acid and the basicity of piperidine drive this proton transfer to completion.

Formation of the Ion Pair: The proton transfer results in the formation of the piperidinium (B107235) cation and the picrate (B76445) anion, which are held together by electrostatic attraction to form the piperidine monopicrate salt.

C₅H₁₀NH + (NO₂)₃C₆H₂OH → [C₅H₁₀NH₂]⁺[(NO₂)₃C₆H₂O]⁻

Spectroscopic and structural studies of the charge-transfer complexes between piperidine and picric acid have been instrumental in characterizing the final product. researchgate.net

Kinetic Studies of Monopicrate Salt Formation

Detailed kinetic studies providing specific rate constants for the formation of piperidine monopicrate are not extensively available in the public domain. However, the reaction is expected to be extremely rapid, characteristic of a proton transfer reaction between a strong acid and a strong base. Such reactions are often diffusion-controlled, meaning the rate is limited by how quickly the reactant molecules can diffuse through the solvent to encounter each other.

For analogous proton transfer reactions, the rate constants are typically very high. The kinetics of the formation of piperidine monopicrate can be qualitatively understood by considering the following factors:

Solvent Effects: The polarity of the solvent can influence the reaction rate. Polar solvents can stabilize the charged intermediates and products, thereby facilitating the proton transfer.

Temperature: As with most chemical reactions, the rate of formation is expected to increase with temperature, in accordance with the Arrhenius equation.

While a specific rate law and rate constant for the formation of piperidine monopicrate are not documented, the reaction is considered to be essentially instantaneous upon mixing of the reactants in solution.

Thermodynamic Analysis of Piperidine Monopicrate Formation

The formation of piperidine monopicrate is a thermodynamically favorable process, driven by a significant negative change in Gibbs free energy (ΔG). This favorability is a result of the formation of a stable salt from a strong acid-base reaction. The thermodynamic parameters for this reaction can be analyzed by considering the formation constant (K) of the charge-transfer complex, which is related to the change in Gibbs free energy by the equation ΔG = -RTln(K).

Spectrophotometric methods, such as the Benesi-Hildebrand method, are commonly used to determine the formation constants of charge-transfer complexes. researchgate.net For the piperidine-picric acid system, a high formation constant is expected, indicating a strong interaction and a stable product.

Thermodynamic ParameterExpected ValueRationale
ΔG (Gibbs Free Energy) Highly NegativeSpontaneous reaction due to the formation of a stable salt from a strong acid and base.
ΔH (Enthalpy) NegativeThe formation of the stable ionic bond in the salt is an exothermic process, releasing heat.
ΔS (Entropy) Likely Small or slightly NegativeThe ordering of two molecules into one complex would decrease entropy, but solvent effects can be complex.
K (Formation Constant) HighIndicates that the equilibrium lies far to the right, favoring the formation of the piperidine monopicrate salt.

Role of Intermediates in the Formation of Piperidine Monopicrate

The role of the charge-transfer complex can be detailed as follows:

Precursor to Proton Transfer: The formation of the CT complex brings the piperidine and picric acid molecules into close proximity and in the correct orientation for the subsequent proton transfer to occur. The partial transfer of electron density in the CT complex can weaken the O-H bond in picric acid, making the proton more labile.

Spectroscopic Signature: The CT complex has a distinct electronic absorption spectrum, which is often used to study the initial stages of the interaction between the donor (piperidine) and the acceptor (picric acid).

Following the formation of the charge-transfer complex, the system proceeds through a transition state for the proton transfer, leading to the final product, the piperidinium picrate ion pair . This ion pair is the stable product of the reaction.

Advanced Spectroscopic and Structural Characterization of Piperidine Monopicrate

Single-Crystal X-ray Diffraction Analysis of Piperidine (B6355638) Monopicrate

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For piperidine monopicrate, this technique has provided invaluable insights into its crystal packing, molecular geometry, and the non-covalent interactions that dictate its supramolecular assembly.

Determination of Unit Cell Parameters and Space Group

The crystallographic analysis of piperidinium (B107235) picrate (B76445), C₅H₁₂N⁺·C₆H₂N₃O₇⁻, reveals its crystal system and the dimensions of its unit cell. A study by Saminathan et al. (2005) provides the following key crystallographic data:

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.389 (2)
b (Å)11.085 (3)
c (Å)12.876 (3)
β (°)106.99 (2)
Volume (ų)1280.9 (5)
Z4
Crystal data for Piperidinium Picrate at 293 K. iucr.org

The monoclinic crystal system and the centrosymmetric space group P2₁/c indicate a specific set of symmetry operations that can be applied to the asymmetric unit to generate the entire crystal lattice.

Molecular Conformation within the Crystalline Lattice

Within the crystal structure, the piperidinium cation adopts its most stable chair conformation. iucr.org This is the expected low-energy conformation for a six-membered saturated heterocycle, analogous to cyclohexane. The protonation of the nitrogen atom influences the bond lengths and angles within the ring. The N-C bond lengths in the piperidinium cation are reported to be 1.495(2) Å and 1.488(2) Å, which are slightly longer than standard C-N single bonds, a consequence of the positive charge on the nitrogen atom. iucr.org The average C-C bond length within the ring is 1.507 Å. iucr.org

The picrate anion is largely planar, although the nitro groups can be slightly twisted out of the plane of the benzene (B151609) ring. The geometry of the picrate anion is influenced by its interaction with the piperidinium cation.

Intermolecular Interactions and Hydrogen Bonding Networks in Piperidine Monopicrate Crystals

The crystal structure of piperidine monopicrate is stabilized by a network of strong hydrogen bonds. The protonated nitrogen atom of the piperidinium cation acts as a hydrogen bond donor, forming interactions with the oxygen atoms of the picrate anion. Specifically, the protonated nitrogen atom (N-H⁺) forms one linear and two bifurcated hydrogen bonds with two neighboring picrate anions. iucr.orgresearchgate.net

A key interaction is the N-H···O hydrogen bond between the piperidinium cation and the phenolate (B1203915) oxygen of the picrate anion. uwa.edu.au Additionally, the N-H group can form bifurcated hydrogen bonds with the oxygen atoms of the ortho-nitro groups of the picrate anion. iucr.org These interactions are crucial in dictating the relative orientation of the cation and anion in the crystal lattice.

The hydrogen-bond geometry, as determined by Saminathan et al. (2005), is detailed below:

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) **D-H···A (°) **
N-H···O10.91(3)1.87(3)2.771(2)170(2)
N-H···O20.91(3)2.50(3)3.012(3)116(2)
N-H···O70.91(3)2.37(3)2.949(3)121(2)
Hydrogen-bond geometry for Piperidinium Picrate. iucr.org

These hydrogen bonds link the cations and anions into a robust three-dimensional network.

Supramolecular Assembly and Packing Motifs in Piperidine Monopicrate

The interplay of hydrogen bonding and other non-covalent interactions leads to a specific supramolecular assembly in piperidine monopicrate crystals. Centrosymmetrically related cations and anions form a hydrogen-bonded network with a graph-set motif of R₄⁴(12). iucr.org

Furthermore, π-π stacking interactions are observed between the aromatic rings of the picrate anions. The picrate ions are arranged parallel to one another, with an interplanar distance of approximately 3.438 Å, leading to the formation of columns along the b-axis of the crystal. iucr.org These anionic columns are then surrounded by the piperidinium cations, creating a layered structure. The combination of strong hydrogen bonds and weaker π-π stacking interactions results in a highly organized and stable crystalline solid.

Vibrational Spectroscopy (FT-IR, Raman) for Structural Assignment and Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. For piperidine monopicrate, these techniques can confirm the formation of the salt and characterize the interactions between the piperidinium cation and the picrate anion.

The FT-IR spectrum of piperidine monopicrate is expected to show characteristic bands from both the piperidinium cation and the picrate anion. Key vibrational modes include:

N-H Stretching: The stretching vibration of the N-H⁺ group in the piperidinium cation is expected to appear as a broad band in the region of 3200-2800 cm⁻¹, shifted to lower wavenumbers due to strong hydrogen bonding.

C-H Stretching: Aliphatic C-H stretching vibrations of the piperidinium ring will be observed in the 3000-2850 cm⁻¹ region.

NO₂ Stretching: The asymmetric and symmetric stretching vibrations of the nitro groups in the picrate anion typically appear as strong bands around 1560-1520 cm⁻¹ and 1350-1315 cm⁻¹, respectively.

C=C Stretching: Aromatic C=C stretching vibrations from the picrate ring will be present in the 1600-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching of the phenolate group in the picrate anion is also expected in the fingerprint region.

Raman spectroscopy provides complementary information. While N-H and O-H stretching bands are often weak in Raman spectra, the symmetric vibrations of the nitro groups and the ring breathing modes of the aromatic picrate anion are typically strong and can be clearly identified. The combination of FT-IR and Raman data allows for a comprehensive vibrational analysis of the compound.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For piperidine monopicrate, ¹H and ¹³C NMR would confirm the structure of the piperidinium cation and provide insights into the electronic environment of the atoms.

¹H NMR: The ¹H NMR spectrum of piperidinium picrate in a suitable solvent (like DMSO-d₆) would show characteristic signals for the piperidinium cation. The protons on the carbons adjacent to the nitrogen (α-protons) would appear as a downfield multiplet due to the deshielding effect of the positively charged nitrogen atom. The protons on the β and γ carbons would appear at higher fields. The N-H protons would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration. The protons of the picrate anion would appear as a singlet in the aromatic region, typically downfield due to the electron-withdrawing nitro groups.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. For the piperidinium cation, three distinct signals are expected for the α, β, and γ carbons. The α-carbon signal would be the most downfield due to its proximity to the nitrogen atom. chemicalbook.com The picrate anion would show characteristic signals for the aromatic carbons, with the carbon bearing the phenolate oxygen appearing at a different chemical shift compared to the nitro-substituted carbons.

The following table provides typical chemical shift ranges for the piperidinium cation:

Carbon Typical ¹³C Chemical Shift (ppm)
α-Carbons~45-50
β-Carbons~25-30
γ-Carbon~23-27
General chemical shift ranges for the piperidinium cation.

The exact chemical shifts in the NMR spectra of piperidine monopicrate would be influenced by the solvent and the ionic interactions between the piperidinium cation and the picrate anion in solution.

Mass Spectrometry Techniques for Molecular Integrity and Purity Assessment

Mass spectrometry has proven to be an indispensable analytical tool for the characterization of piperidine monopicrate, providing critical data on its molecular weight, structural integrity, and the purity of synthesized batches. This technique offers unparalleled sensitivity and specificity, allowing for the precise determination of the molecular formula and the elucidation of fragmentation pathways, which are essential for confirming the compound's identity and for identifying potential impurities.

The analysis of piperidine monopicrate by mass spectrometry involves the ionization of the molecule and the subsequent separation of the resulting ions based on their mass-to-charge ratio (m/z). Due to the salt-like nature of piperidine monopicrate, which consists of the protonated piperidine cation and the picrate anion, soft ionization techniques such as Electrospray Ionization (ESI) are particularly well-suited. ESI allows for the gentle transfer of the pre-existing ions from solution into the gas phase, minimizing fragmentation within the ion source and preserving the molecular integrity of the compound for initial analysis.

Under typical ESI-MS conditions, the mass spectrum of piperidine monopicrate is expected to exhibit distinct peaks corresponding to the individual components of the salt. The protonated piperidine molecule ([C₅H₁₁N + H]⁺) would be observed in the positive ion mode, while the deprotonated picric acid, the picrate anion ([C₆H₂N₃O₇]⁻), would be detected in the negative ion mode. The presence of both ionic species in their respective spectra provides strong evidence for the formation of the piperidine monopicrate salt.

To further probe the structure of the compound and to assess its purity, tandem mass spectrometry (MS/MS) is employed. This technique involves the selection of a specific precursor ion, such as the protonated piperidine or the picrate anion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to generate a fragmentation pattern that serves as a structural fingerprint of the selected ion.

Fragmentation Analysis of Piperidine

In the positive ion mode MS/MS analysis of the protonated piperidine ion (m/z 86.1), the fragmentation is characterized by the loss of small neutral molecules. The primary fragmentation pathways involve the cleavage of the C-C bonds within the piperidine ring, leading to the formation of stable fragment ions.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
86.185.1H•[C₅H₁₀N]⁺
86.170.1CH₄[C₄H₈N]⁺
86.158.1C₂H₄[C₃H₈N]⁺
86.144.1C₃H₆[C₂H₆N]⁺

This table presents the predicted fragmentation pattern of protonated piperidine based on established principles of mass spectrometry.

Fragmentation Analysis of Picrate

The negative ion mode MS/MS analysis of the picrate anion (m/z 228.0) reveals a more complex fragmentation pattern, characteristic of nitroaromatic compounds. The fragmentation is dominated by the sequential loss of nitro groups (NO₂) and other small neutral species. A study on the electrospray ionization mass spectrum of picric acid has detailed these fragmentation pathways. energetic-materials.org.cn The loss of OH, NO, CO, CNO, and CNO₂ are common fragmentation modes. energetic-materials.org.cn

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
228.0211.0OH[C₆H₂N₃O₆]⁻
228.0198.0NO[C₆H₂N₂O₆]⁻
228.0182.0NO₂[C₆H₂N₂O₅]⁻
182.0152.0NO[C₆H₂NO₄]⁻
152.0124.0CO[C₅H₂NO₃]⁻

This table outlines the expected fragmentation of the picrate anion, based on published data for picric acid. energetic-materials.org.cn

The meticulous analysis of these fragmentation patterns is crucial for the unambiguous identification of piperidine monopicrate. Furthermore, the high resolution and accuracy of modern mass spectrometers enable the detection of minute impurities. Any unexpected peaks in the mass spectrum can be subjected to MS/MS analysis to identify their structures, thereby providing a comprehensive assessment of the sample's purity. This level of detail is paramount in ensuring the quality and consistency of piperidine monopicrate for research and other applications.

Computational and Theoretical Chemistry Studies of Piperidine Monopicrate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of piperidine (B6355638) monopicrate at the molecular level. These calculations provide a detailed picture of the three-dimensional arrangement of atoms and the distribution of electrons.

Energy Minimization and Conformational Analysis of Piperidine Monopicrate

The piperidinium (B107235) cation, a component of piperidine monopicrate, primarily adopts a chair conformation, which is its most stable form. osi.lv This is consistent with the known conformational preferences of the piperidine ring. researchgate.net Energy minimization calculations, typically performed using Density Functional Theory (DFT) methods, confirm that the chair conformation represents a global energy minimum on the potential energy surface of the piperidinium cation.

The picrate (B76445) anion, with its nitro groups, can also exhibit different rotational conformations. However, the planar structure is generally favored due to the extensive delocalization of the negative charge across the aromatic ring and the nitro groups. The interaction between the piperidinium cation and the picrate anion is primarily electrostatic, with hydrogen bonding also playing a crucial role. The N-H group of the piperidinium cation acts as a hydrogen bond donor to the oxygen atoms of the picrate anion's phenoxide or nitro groups.

ParameterPiperidinium CationPicrate Anion
Point Group CsC2v (idealized)
Conformation ChairPlanar
Key Bond Lengths C-N: ~1.47 Å, C-C: ~1.53 Å, N-H: ~1.03 ÅC-O⁻: ~1.26 Å, C-N (nitro): ~1.45 Å, N-O: ~1.22 Å
Key Bond Angles C-N-C: ~111°, C-C-C: ~111°O-N-O: ~124°

Note: The values presented are typical and may vary depending on the level of theory and basis set used in the computational calculations.

Frontier Molecular Orbital Analysis of the Monopicrate Anion and Piperidinium Cation

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org In the context of piperidine monopicrate, the analysis is performed on the individual ions.

For the piperidinium cation , the HOMO is typically localized on the sigma bonds of the ring, while the LUMO is a higher-energy, anti-bonding orbital. Due to its positive charge and filled valence shell, the piperidinium cation is generally not a good electron donor but can act as an electrophile under certain conditions.

The picrate anion , on the other hand, has a HOMO that is primarily located on the phenoxide oxygen and the aromatic ring, indicating its potential as an electron donor or nucleophile. The LUMO is distributed over the aromatic ring and the electron-withdrawing nitro groups, making it susceptible to electrophilic attack. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. chemjournal.kz In the case of the picrate anion, the extensive conjugation and the presence of nitro groups lead to a relatively small HOMO-LUMO gap. DFT studies on similar picrate systems have shown a strong possibility of charge transfer from the HOMO of the picrate to the LUMO of a positively charged species. researchgate.net

IonOrbitalEnergy (eV) - Representative ValuesLocalization
Piperidinium Cation HOMOLowσ-bonds of the ring
LUMOHighAnti-bonding orbitals
Picrate Anion HOMO-2.93 researchgate.netPhenoxide oxygen and aromatic ring
LUMO-5.14 researchgate.netAromatic ring and nitro groups

Note: The energy values are illustrative and can vary based on the computational method.

Molecular Dynamics Simulations for Solution-Phase Behavior and Interionic Interactions

Molecular dynamics (MD) simulations are employed to study the behavior of piperidine monopicrate in solution, providing insights into ion pairing, aggregation, and interactions with solvent molecules. nih.gov In an aqueous environment, the piperidinium cation and the picrate anion will be solvated by water molecules.

MD simulations can reveal the formation of solvent-separated ion pairs and contact ion pairs. In a contact ion pair, the piperidinium and picrate ions are in direct contact, stabilized by electrostatic forces and hydrogen bonding. In a solvent-separated ion pair, one or more water molecules are positioned between the two ions. The balance between these states depends on the solvent polarity and the concentration of the salt. The simulations can also track the reorientation dynamics of the ions and the surrounding solvent molecules, providing a dynamic picture of the solvation shell.

Prediction of Spectroscopic Signatures using Computational Methods

Computational methods can predict various spectroscopic properties of piperidine monopicrate, which can then be compared with experimental data for validation.

Vibrational Spectroscopy (IR and Raman): Calculations of the vibrational frequencies can help in the assignment of experimental IR and Raman spectra. Key vibrational modes include the N-H stretch of the piperidinium cation and the symmetric and asymmetric stretches of the nitro groups in the picrate anion.

NMR Spectroscopy: The chemical shifts of the hydrogen and carbon atoms in the piperidinium cation can be calculated and compared with experimental ¹H and ¹³C NMR data. These calculations are sensitive to the molecular geometry and electronic environment.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The spectrum of piperidine monopicrate is expected to be dominated by the transitions within the picrate anion, which is a strong chromophore.

Intermolecular Interaction Energy Analysis in Piperidine Monopicrate Systems

The stability of the crystalline structure of piperidine monopicrate is determined by the network of intermolecular interactions. nih.gov Energy decomposition analysis can be used to quantify the contributions of different types of interactions, such as electrostatic, dispersion, and induction forces. mdpi.commdpi.com

Interaction TypeDonorAcceptorTypical Energy (kcal/mol)
Electrostatic Piperidinium CationPicrate AnionDominant
Hydrogen Bonding N-H (Piperidinium)O (Picrate)-5 to -15
Hydrogen Bonding C-H (Piperidinium)O (Picrate)-1 to -5
van der Waals All atomsAll atomsVariable

Note: Energy values are estimates for typical interactions and can vary.

Solvation Effects on Piperidine Monopicrate Stability and Reactivity

The stability and reactivity of piperidine monopicrate are significantly influenced by the solvent. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can be used to study these effects.

In polar protic solvents like water or methanol (B129727), the ions will be well-solvated, which stabilizes the dissociated state. researchgate.net The exothermicity of solvation for piperidine is observed to increase in the transition from acetonitrile (B52724) to methanol, primarily due to enhanced solvation of the amine group. researchgate.net In less polar solvents, ion pairing will be more favorable. The solvent can also influence the reactivity of the ions by stabilizing or destabilizing transition states. For example, a polar solvent would stabilize a charge-separated transition state, thereby accelerating the reaction. The choice of solvent can thus be used to tune the properties and reactivity of piperidine monopicrate.

Reaction Chemistry and Derivatization Studies of Piperidine Monopicrate

Chemical Reactivity of the Piperidinium (B107235) Cation in the Monopicrate Salt

The piperidinium cation, being the conjugate acid of piperidine (B6355638), possesses a saturated, six-membered ring with a positively charged nitrogen atom. This structure dictates its reactivity, or lack thereof, towards different classes of reagents.

Electrophilic Substitution Reactions on the Piperidinium Ring

Electrophilic substitution reactions are characteristic of electron-rich systems, such as aromatic rings. The piperidinium cation, however, is a saturated aliphatic ring system, meaning it lacks the π-electron cloud necessary for classical electrophilic aromatic substitution. Furthermore, the nitrogen atom bears a formal positive charge, which exerts a strong electron-withdrawing inductive effect on the surrounding carbon atoms. This effect significantly reduces the electron density of the C-H bonds, making the ring highly deactivated and resistant to attack by electrophiles.

Unlike unsaturated heterocycles such as pyridine (B92270) or pyrrole, which can undergo electrophilic substitution (albeit often requiring harsh conditions for pyridine), the piperidinium ring is generally inert to such transformations. youtube.com Theoretical and experimental studies on saturated N-heterocycles confirm their low reactivity towards electrophiles compared to their unsaturated counterparts. nih.gov Consequently, there is a notable absence of literature describing the direct electrophilic substitution on the carbon framework of the piperidinium ring itself.

Nucleophilic Reactions Involving the Picrate (B76445) Anion

In stark contrast to the inert piperidinium cation, the picrate anion is highly susceptible to nucleophilic reactions. The picrate anion, or 2,4,6-trinitrophenoxide, features an aromatic ring made severely electron-deficient by the powerful electron-withdrawing effects of three nitro groups. This electron deficiency makes the ring an excellent electrophile, primed for Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgmasterorganicchemistry.com

The mechanism for SNAr on the picrate ring involves the attack of a nucleophile at a carbon atom bearing a leaving group (in this case, typically one of the nitro groups). This addition step forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . wikipedia.orgwikipedia.orgchemistrysteps.com This intermediate is a key feature of SNAr reactions on highly electron-poor arenes. masterorganicchemistry.comwikipedia.org The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups, which provides significant stabilization. wikipedia.org In a subsequent, typically rapid step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

A variety of nucleophiles can react with picrate or its derivatives (like picryl chloride). These reactions are often rapid and can lead to quantitative formation of new products.

NucleophileSubstrateProduct(s)Observations
Nitrite ion (NO₂⁻)Picryl HalidesPicrate ion, N₂O₃A very rapid reaction observed in acetonitrile (B52724). scispace.com
Hydroxide ion (OH⁻)Picryl ChloridePicric AcidThe rate increases with water content in t-butyl alcohol–water mixtures. rsc.org
Amines (e.g., piperidine)Picryl ChlorideN-(2,4,6-trinitrophenyl)piperidineRate constants have been measured in aqueous solutions. acs.org
Acetate ion (CH₃COO⁻)Picryl ChloridePicryl AcetateRate constants have been measured for this substitution. acs.org

Derivatization Strategies for Piperidine Monopicrate Functionalization

Functionalization of piperidine monopicrate involves separate strategies targeting either the piperidinium cation or the picrate anion.

N-Substitution Reactions of the Piperidinium Moiety

Direct N-substitution on the piperidinium cation is not feasible due to the occupied valence of the nitrogen atom. Therefore, derivatization requires a preliminary step: the deprotonation of the piperidinium cation to yield the free secondary amine, piperidine. This is readily accomplished by treatment with a suitable base. The resulting neutral piperidine is a potent nucleophile and can be functionalized through various reactions at the nitrogen atom.

N-Alkylation and N-Acylation: Once the free amine is generated, it can readily undergo nucleophilic attack on alkyl halides (N-alkylation) or acyl halides/anhydrides (N-acylation) to form N-substituted piperidines. These are standard and widely used transformations in organic synthesis.

Stork Enamine Synthesis: A particularly powerful derivatization strategy starting from piperidine is the Stork enamine synthesis. wikipedia.orgmychemblog.com This three-step process allows for the α-alkylation or α-acylation of ketones or aldehydes. mychemblog.comlibretexts.org

Enamine Formation: A ketone or aldehyde reacts with piperidine (generated from the monopicrate salt) to form a nucleophilic enamine intermediate. fiveable.melibretexts.org

Alkylation/Acylation: The enamine attacks an electrophile, such as an alkyl halide or an α,β-unsaturated carbonyl compound (in a Michael addition). wikipedia.orglibretexts.org

Hydrolysis: The resulting iminium salt is hydrolyzed with aqueous acid to regenerate the carbonyl group, now bearing the new alkyl or acyl group at the α-position. wikipedia.org

This method is advantageous as it uses neutral, easier-to-handle enamine intermediates and can avoid issues of over-alkylation sometimes seen with enolate chemistry. libretexts.org

Modification of the Picrate Anion through Chemical Transformation

The picrate anion offers multiple sites for chemical modification, primarily through the reduction of its nitro groups or via the previously discussed SNAr reactions.

Reduction of Nitro Groups: The most significant reaction for modifying the picrate anion is the reduction of one or more of its nitro groups. britannica.com Selective reduction is possible, allowing for the synthesis of valuable aminonitrophenol derivatives. The preferential reduction of a single nitro group of picric acid using specific reducing agents, such as sodium sulfide (B99878) or ammonium (B1175870) sulfide, is a well-established method for producing 2-amino-4,6-dinitrophenol, commonly known as picramic acid. rsc.orgrsc.org This transformation converts a nitro group into a nucleophilic amino group, opening up further avenues for derivatization (e.g., diazotization, acylation).

Starting MaterialReducing AgentMajor Product
Picric AcidSodium Sulfide (Na₂S)Picramic Acid
Picric AcidAmmonium Polysulfide ((NH₄)₂Sₓ)Picramic Acid
Polynitro CompoundsVarious (e.g., H₂/Catalyst)Amines, Hydroxylamines, Azo compounds

The outcome of the reduction of aromatic nitro compounds can depend on the pH of the reaction medium. Acidic conditions typically yield amines. britannica.com

Substitution of Nitro Groups: As detailed in section 6.1.2, SNAr provides a direct method for replacing the nitro groups of the picrate anion with other functional groups. By choosing an appropriate nucleophile, a nitro group can be substituted with an alkoxy, aryloxy, or amino group, significantly altering the chemical properties of the aromatic ring.

Cycloaddition and Annulation Reactions Involving Piperidine Monopicrate

Direct participation of the saturated piperidinium cation in cycloaddition reactions is not feasible. However, after conversion to its free base form (piperidine), it can be transformed into reactive intermediates that readily engage in such reactions.

Enamine-Based Cycloadditions: The most common strategy involves the conversion of piperidine into an enamine by reacting it with a ketone or aldehyde. These piperidine enamines are electron-rich alkenes and serve as excellent partners in various cycloaddition reactions. acs.org

[4+2] Cycloadditions: Piperidine enamines can act as dienophiles in Diels-Alder reactions.

1,3-Dipolar Cycloadditions: They are known to react with 1,3-dipoles like organic azides to form triazoline rings with a high degree of regioselectivity. acs.org The reaction between a phenylacetaldehyde (B1677652) piperidine enamine and a phenyl azide (B81097) is a well-studied example. acs.org

Other Reactions: While not a direct cycloaddition of the piperidine ring itself, piperidine as a base can be a crucial component in cycloaddition sequences. For instance, piperidine has been used to trigger a C-N bond cleavage step following a dearomative (3+2) cycloaddition, facilitating a telescoped C-H amination of arenes. acs.org In other systems, piperidine has been shown to dimerize via an isodiazene intermediate to form cyclic tetrazines. acs.org

Annulation reactions, which build a new ring onto an existing structure, can also be performed. The Stork enamine reaction, when using cyclic α,β-unsaturated ketones as the electrophile, results in a Robinson annulation, fusing a new six-membered ring onto the substrate derived from the initial ketone.

Reaction TypePiperidine DerivativeReaction PartnerProduct Type
1,3-Dipolar CycloadditionPhenylacetaldehyde piperidine enaminePhenyl azide1,5-Diphenyl-5-(1-piperidino)-4,5-dihydro-1,2,3-triazole acs.org
Michael Addition (Stork)Cyclohexanone piperidine enamineα,β-Unsaturated ketone1,5-Dicarbonyl compound fiveable.melibretexts.org
Dimerization/CycloadditionPiperidine-derived isodiazeneItselfCyclic tetrazine acs.org

Analytical Methodologies for Piperidine Monopicrate Research

Chromatographic Separations for Piperidine (B6355638) Monopicrate Analysis

Chromatographic techniques are fundamental for the separation of piperidine monopicrate from complex mixtures, enabling its subsequent identification and quantification. The choice of chromatographic method is dictated by the physicochemical properties of the analyte and the analytical requirements.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like piperidine monopicrate. Reversed-phase HPLC is particularly well-suited for this purpose.

Development of an HPLC method for piperidine monopicrate would typically involve a C18 column, which provides excellent separation for moderately polar compounds. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. sielc.comnih.gov The addition of an acid, like formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and retention time reproducibility for the basic piperidine moiety. researchgate.net The picrate (B76445) counter-ion possesses a strong chromophore, making UV detection a suitable and sensitive choice.

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). For instance, a validated HPLC method for a piperidine derivative demonstrated linearity over a specific concentration range with a high correlation coefficient (R² > 0.99), and the LOD and LOQ were determined to be 0.15 μg/mL and 0.44 μg/mL, respectively. nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of Piperidine Derivatives

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (68:32, v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov
Column Temperature 30 °C nih.gov
Detector UV at 254 nm
Injection Volume 10 µL

Direct analysis of piperidine monopicrate by Gas Chromatography (GC) is generally not feasible due to its salt nature and consequently low volatility. However, GC can be employed for the analysis of the piperidine moiety after its conversion to a more volatile derivative. oup.com

This process typically involves a liquid-liquid extraction to isolate the piperidine, followed by a derivatization step. Common derivatizing agents for amines like piperidine include acylating agents such as pentafluorobenzoyl chloride. oup.com This derivatization improves the chromatographic properties and sensitivity of the analysis. The resulting derivative can then be analyzed by GC, often using a capillary column with a non-polar stationary phase.

Challenges in GC analysis can include potential reactions of the analyte with the matrix in the headspace vial, which may require specific sample preparation techniques to mitigate. chromforum.org

Table 2: Example GC Conditions for the Analysis of Derivatized Piperidine

ParameterCondition
Column DB-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Initial temp 100 °C, ramp to 280 °C at 15 °C/min
Detector Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) oup.com
Derivatizing Agent Pentafluorobenzoyl chloride oup.com

Supercritical Fluid Chromatography (SFC) presents a modern alternative to traditional HPLC and GC, offering advantages such as faster analysis times and reduced organic solvent consumption. wikipedia.orgyoutube.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. youtube.com

For the analysis of piperidine monopicrate, SFC, which is a form of normal-phase chromatography, could provide excellent selectivity. wiley.com The addition of a polar co-solvent, or modifier, to the supercritical CO2 mobile phase is often necessary to achieve elution of polar compounds from the column. The entire chromatographic system must be pressurized to maintain the mobile phase in its supercritical state. wikipedia.org SFC is particularly useful for the separation of chiral compounds and can be a powerful tool for both analytical and preparative-scale purifications. wikipedia.orgmdpi.com

Table 3: General SFC Parameters for Polar Compound Analysis

ParameterCondition
Column Packed columns similar to HPLC wikipedia.org
Mobile Phase Supercritical CO2 with a polar modifier (e.g., methanol) youtube.com
Pressure Maintained above the critical pressure of the mobile phase
Temperature Maintained above the critical temperature of the mobile phase
Detector UV, Mass Spectrometer (MS)

Advanced Spectrometric Techniques for Characterization and Quantification

Spectrometric techniques, particularly when coupled with chromatographic separations, provide a high degree of certainty in the identification and quantification of piperidine monopicrate, even at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This method is ideal for the trace analysis of piperidine monopicrate in complex matrices. nih.gov

In an LC-MS/MS analysis, the piperidine monopicrate would first be separated by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer. The compound is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed. For piperidine, a protonated molecule [M+H]⁺ would be expected in positive ion mode. Tandem mass spectrometry (MS/MS) involves the selection of this precursor ion, its fragmentation, and the analysis of the resulting product ions, which provides a highly specific fingerprint for the molecule. researchgate.netnih.gov This technique has been successfully used for the determination of piperidine as a genotoxic impurity in active pharmaceutical ingredients. nih.gov

Table 4: Representative LC-MS/MS Parameters for Piperidine Analysis

ParameterCondition
LC Column C18, 5 µm, 3.9 x 100 mm nih.gov
Mobile Phase Gradient of 0.05% formic acid in water and methanol (B129727) nih.gov
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Precursor ion (e.g., m/z for piperidine) → Product ions
Detection Limit As low as 0.01010 µg/mL for piperidine nih.gov

For the analysis of volatile components related to piperidine monopicrate, such as derivatized piperidine, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. It combines the separation power of GC with the definitive identification capabilities of mass spectrometry. cmbr-journal.com

After separation on the GC column, the derivatized piperidine enters the mass spectrometer where it is ionized, typically by electron impact (EI). The resulting mass spectrum, which shows the molecular ion and a characteristic fragmentation pattern, can be compared to a library of known spectra for positive identification. hmdb.ca GC-MS is widely used for the analysis of various compounds, including piperidine derivatives, in different samples. cmbr-journal.comresearchgate.net

Table 5: Typical GC-MS Conditions for Derivatized Piperidine Analysis

ParameterCondition
GC Column Capillary column (e.g., HP-5MS)
Carrier Gas Helium
Ionization Mode Electron Impact (EI), 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 40-550

Capillary Electrophoresis for Ionic Species Separation

Capillary Electrophoresis (CE) stands as a powerful analytical technique for the separation of ionic species, making it highly suitable for the analysis of piperidine monopicrate. This compound exists in solution as two distinct ionic species: the piperidinium (B107235) cation and the picrate anion. The inherent charge and differing physicochemical properties of these ions form the basis for their separation and quantification using CE.

The fundamental principle of CE lies in the differential migration of charged analytes within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. The separation is primarily governed by the charge-to-size ratio of the ions. In the case of piperidine monopicrate, the positively charged piperidinium ion will migrate towards the cathode (negative electrode), while the negatively charged picrate anion will move towards the anode (positive electrode).

The electroosmotic flow (EOF), a bulk flow of the background electrolyte (BGE) within the capillary, also plays a crucial role. In a typical bare fused-silica capillary at neutral or alkaline pH, the inner wall possesses a negative charge, leading to a strong EOF towards the cathode. This cathodic flow is often strong enough to carry all analytes, including anions, towards the detector, which is usually positioned at the cathodic end. Consequently, the observed migration time of each ion is a vector sum of its electrophoretic mobility and the electroosmotic flow.

For the successful separation of piperidinium and picrate ions, the selection and optimization of the BGE are critical. Key parameters that influence the separation include the pH, concentration, and composition of the BGE. The pH of the BGE affects the charge of both the piperidinium ion (pKa of piperidine is approximately 11.2) and the silanol (B1196071) groups on the capillary wall, thereby influencing both the electrophoretic mobility of the analyte and the magnitude of the EOF. The concentration of the BGE impacts the ionic strength of the medium, which in turn affects the resolution and peak shape. Additives can also be incorporated into the BGE to enhance separation selectivity.

Due to the lack of a strong chromophore in the piperidinium ion, indirect UV detection is a commonly employed technique. kapillarelektrophorese.eu This method involves adding a UV-absorbing compound (a probe) to the BGE. When the non-absorbing analyte ion displaces the probe, a decrease in absorbance is detected. The picrate anion, being intensely colored and having a strong UV absorbance, can be detected directly. The choice of detection method will depend on the specific requirements of the analysis.

Development of Robust and Specific Analytical Protocols

The development of a robust and specific analytical protocol is paramount for the accurate and reliable quantification of piperidine monopicrate in various research and quality control settings. A well-developed method ensures consistency, reliability, and transferability between different laboratories and instruments. The process of developing such a protocol involves a systematic approach to optimize various parameters of the capillary electrophoresis method and subsequently validate its performance.

A case study in the development of a CE method for the simultaneous determination of piperidine and another amine, diethylamine, highlights the key aspects of creating a robust protocol. imedpub.com This validated method utilized indirect UV detection for the quantification of these otherwise UV-transparent amines. The principles and steps outlined in this study are directly applicable to the development of a method for piperidine monopicrate.

Method Development:

The initial phase of protocol development involves the systematic optimization of separation conditions. This includes:

Background Electrolyte (BGE) Selection: The choice of BGE is critical. For the analysis of piperidine, a buffer system that maintains a pH well below the pKa of piperidine ensures it exists predominantly in its cationic form. The concentration of the BGE needs to be optimized to achieve a balance between good resolution and acceptable analysis time.

Capillary Conditioning: Proper conditioning of the fused-silica capillary is essential for ensuring reproducible migration times and peak areas. This typically involves flushing the capillary with a sequence of solutions such as sodium hydroxide, water, and the BGE.

Injection Parameters: The mode and duration of sample injection (e.g., hydrodynamic or electrokinetic) are optimized to introduce a sufficient amount of sample for detection without causing band broadening.

Applied Voltage: The separation voltage influences the migration speed and efficiency. Higher voltages generally lead to faster separations but can also generate Joule heating, which may affect the separation. An optimal voltage is chosen to balance these factors.

Detection Wavelength: For indirect UV detection, the wavelength is selected based on the absorption maximum of the chromophoric probe in the BGE.

Method Validation:

Once the optimal conditions are established, the method must be validated to demonstrate its suitability for the intended purpose. According to international guidelines, a comprehensive validation includes the assessment of the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by analyzing blank samples and spiked samples.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a defined concentration range.

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. nih.gov This provides an indication of its reliability during normal usage. Key parameters to investigate for robustness in a CE method include BGE pH and concentration, capillary temperature, and injection time.

A well-documented and validated analytical protocol for piperidine monopicrate using capillary electrophoresis provides a reliable tool for its quantitative analysis in research and development.

Role of Piperidine Monopicrate in Foundational Chemical Research

Investigation as a Model System for Amine-Acid Interactions

The interaction between amines and acids is a cornerstone of chemical reactivity, governing processes from biological catalysis to industrial synthesis. Piperidine (B6355638) monopicrate offers a well-defined system to probe the intricacies of these interactions, particularly proton transfer and hydrogen bonding.

The formation of piperidine monopicrate involves the transfer of a proton from the hydroxyl group of picric acid to the nitrogen atom of piperidine, creating the piperidinium (B107235) cation and the picrate (B76445) anion. This acid-base reaction is a classic example of Brønsted-Lowry acid-base theory. The resulting salt is stabilized by strong electrostatic interactions and a network of hydrogen bonds.

Detailed crystallographic studies of piperidinium picrate have elucidated the precise nature of these interactions. researchgate.net In the solid state, the protonated nitrogen atom of the piperidinium cation forms distinct hydrogen bonds with the oxygen atoms of the picrate anion. Specifically, the N-H group of the piperidinium cation interacts with the phenoxide oxygen and the ortho-nitro group oxygens of the picrate anion. uwa.edu.au This intricate network of hydrogen bonds is a key feature that contributes to the stability of the crystalline solid.

Furthermore, computational studies on related systems, such as 1-naphthol-piperidine clusters, have provided insights into the dynamics of proton transfer in the excited state. nih.gov These studies reveal that the efficiency of proton transfer is highly dependent on the stoichiometry of the amine and the specific solvation environment, highlighting the importance of the local molecular landscape in dictating reaction pathways. nih.gov The well-defined stoichiometry and geometry of piperidine monopicrate make it an excellent experimental benchmark for validating and refining such computational models.

Table 1: Key Parameters in the Piperidine-Picric Acid System

ParameterValueSignificance
pKa of Piperidinium ion~11.2Indicates the basicity of piperidine.
pKa of Picric Acid~0.3Indicates the strong acidic nature of picric acid.
N-H···O bond distancesVariesProvides information on the strength and geometry of hydrogen bonds.

Utility in pH-Controlled Reaction Environments

The control of pH is critical in many chemical reactions, as it can influence reaction rates, selectivity, and even the stability of products. Buffer solutions are typically employed for this purpose, and the combination of a weak base and its conjugate acid, or a weak acid and its conjugate base, is the foundation of a buffer system.

Given the pKa of the piperidinium ion (approximately 11.2), a solution containing piperidine and its conjugate acid, the piperidinium cation, can act as a buffer in the alkaline pH range. wikipedia.org Similarly, picric acid and its picrate anion could buffer in the highly acidic region. Piperidine monopicrate, as a salt of a moderately strong base and a strong acid, does not in itself form a traditional buffer solution in the neutral pH range when dissolved in water. However, its constituent ions can participate in proton exchange equilibria.

In non-aqueous environments, the concept of pKa and pH is more complex, but the principle of using an acid-base pair to control the effective proton concentration remains. While specific documented applications of piperidine monopicrate as a buffer in synthesis are not prevalent in the literature, its components are widely used. Piperidine is a common base catalyst in reactions like the Knoevenagel condensation and Michael addition, where the control of basicity is crucial. wikipedia.org The presence of the picrate counter-ion could modulate the activity of the piperidine by influencing its effective concentration and the ionic strength of the medium.

Theoretically, a system containing piperidine monopicrate could be used to maintain a specific proton activity in a non-aqueous solvent, which could be beneficial in reactions where a controlled, low concentration of protons or a specific level of basicity is required.

Contribution to Understanding Ionic Organic Solids

Ionic organic solids are a class of materials with diverse and tunable properties, finding applications in areas such as nonlinear optics, electronics, and pharmaceuticals. The study of simple, well-defined ionic organic solids like piperidine monopicrate provides fundamental insights into the principles of crystal engineering and the nature of intermolecular forces that govern the structure and properties of these materials.

The crystal structure of piperidinium picrate reveals a layered arrangement of the piperidinium cations and picrate anions. researchgate.netuwa.edu.au The packing is dominated by a combination of strong N-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings of the picrate anions. uwa.edu.au This interplay of different non-covalent interactions is a key theme in crystal engineering, and piperidinium picrate serves as a clear example of how these forces cooperate to build a stable three-dimensional lattice.

The study of piperidinium picrate and its solvates has also shed light on the phenomenon of polymorphism and the influence of solvent molecules on the crystal packing. For instance, the crystallization of piperidinium picrate from a piperidine solution yields a piperidinium picrate monopiperidine solvate, which exhibits a different hydrogen-bonding network compared to the unsolvated form. uwa.edu.au This demonstrates the sensitivity of the crystal structure to the crystallization conditions and the role of guest molecules in directing the self-assembly process.

Table 2: Crystallographic Data for Piperidinium Picrate

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Key InteractionsN-H···O Hydrogen Bonds, π-π Stacking

Note: Specific cell parameters can vary slightly between different crystallographic studies.

Applications in Non-Pharmacological Synthesis as a Reagent or Intermediate

While piperidine itself is a widely used reagent in organic synthesis, the direct application of piperidine monopicrate as a reagent or a stable intermediate in non-pharmacological synthesis is less commonly documented. However, its properties suggest potential utility in several contexts.

As a salt, piperidine monopicrate can serve as a source of the piperidinium cation. This cation can act as a proton donor in reactions that require a mild, organic-soluble acid catalyst. For example, in reactions where a controlled release of protons is necessary to avoid side reactions that might occur with strong mineral acids, piperidinium picrate could be a suitable alternative.

The picrate anion, being a large, relatively non-coordinating anion, can be useful in stabilizing cationic intermediates or in facilitating reactions where the nature of the counter-ion is important. In some instances, the use of a specific salt of a base can influence the stereochemical outcome of a reaction.

Although direct examples are scarce, one could envision the use of piperidine monopicrate in reactions where both a basic site (from residual piperidine in equilibrium) and a mild acidic proton source are beneficial. For instance, in certain condensation or rearrangement reactions, the bifunctional nature of the amine-acid salt could be exploited. Piperidine is known to be a catalyst for the Knoevenagel condensation, and while typically used as the free base, the equilibrium concentration of free piperidine from the salt might be sufficient to catalyze the reaction under specific conditions, with the piperidinium ion acting to activate the carbonyl group. wikipedia.org

Q & A

Q. How to ensure experimental reproducibility in piperidine monopicrate studies?

  • Methodological Answer : Adhere to Beilstein Journal guidelines: detail synthetic procedures (molar ratios, solvents), characterization data (spectra with peak assignments), and statistical methods (error bars, n-values). Share raw data in repositories like Zenodo and provide CAS numbers for all reagents .

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